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Compound of Interest

Compound Name: 4-(4-Methylphenyl)piperidine

Cat. No.: B1268173 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive head-to-head comparison of 4-(4-
methylphenyl)piperidine derivatives and related 4-arylpiperidine analogs based on their

performance in key functional assays targeting the Dopamine D2 receptor, Mu-opioid receptor,

and CCR2. The information is compiled from various studies to offer a consolidated resource

for evaluating the structure-activity relationships (SAR) and functional profiles of these

compounds.

Quantitative Data Comparison
The following tables summarize the in vitro functional activity and binding affinity of various 4-

arylpiperidine derivatives. While specific data for 4-(4-methylphenyl)piperidine derivatives is

highlighted where available, related analogs are included to provide a broader context for SAR.

Dopamine D2 Receptor Ligands
A series of 4-phenylpiperidine and 4-phenylpiperazine derivatives have been evaluated for their

activity at the Dopamine D2 receptor. The data below showcases the functional antagonism of

these compounds.
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Compound
ID

Structure
Functional
Assay

EC50 / IC50
(nM)

% Inhibition
/ Emax

Reference

Pridopidine

4-[3-

(Methylsulfon

yl)phenyl]-1-

propylpiperidi

ne

D2 Receptor

Binding

Ki = 7521 nM

(low affinity)

Functional

Antagonist
[1]

Aripiprazole

7-{4-[4-(2,3-

Dichlorophen

yl)piperazin-

1-

yl]butoxy}-3,4

-

dihydroquinoli

n-2(1H)-one

cAMP

Production

EC50 = 38

nM

Emax = 51%

(Partial

Agonist)

Haloperidol

4-[4-(4-

Chlorophenyl

)-4-

hydroxypiperi

din-1-yl]-1-(4-

fluorophenyl)

butan-1-one

D2 Receptor

Occupancy

ED50 for

functional

block ~60%

D2RO

Antagonist

Risperidone

3-{2-[4-(6-

Fluoro-1,2-

benzisoxazol-

3-yl)piperidin-

1-yl]ethyl}-2-

methyl-

6,7,8,9-

tetrahydropyri

do[1,2-

a]pyrimidin-4-

one

D2 Receptor

Occupancy

ED50 for

functional

block ~60%

D2RO

Antagonist
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Mu-Opioid Receptor Ligands
The 4-phenylpiperidine scaffold is a classic framework for opioid receptor modulators. The

following table presents binding affinities and functional activities of various analogs.

Compoun
d

N-
Substitue
nt

4-Aryl
Substitue
nt

4-
Position
Substitue
nt

µ-Opioid
Receptor
Ki (nM)

Function
al Activity

Referenc
e

1 Methyl

3-

Hydroxyph

enyl

H 18 ± 2 Agonist [2]

2 Methyl

3-

Hydroxyph

enyl

Methyl 2.5 ± 0.3 Agonist [2]

3 Methyl

3-

Hydroxyph

enyl

n-Propyl 1.1 ± 0.1 Agonist [2]

4 Phenethyl

3-

Hydroxyph

enyl

H 0.8 ± 0.1 Agonist [2]

5 Phenethyl

3-

Hydroxyph

enyl

Methyl 0.31 ± 0.03 Agonist [2]

LY255582

N-CH2-

Cyclopropy

l

3-

Hydroxyph

enyl

trans-3,4-

dimethyl
0.6 Antagonist [3]

Compound

4

N-CH2-

Cyclopropy

l

3-

Methoxyph

enyl

trans-3,4-

dimethyl
16 Antagonist [3]

CCR2 Antagonists
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4-Arylpiperidine derivatives have been investigated as antagonists of the C-C chemokine

receptor 2 (CCR2), a key target in inflammatory diseases.

Compound
4-
Arylpiperidine
Moiety

CCR2 Binding
IC50 (nM)

Functional
Chemotaxis
IC50 (nM)

Reference

Analog 17

4-(3-

Carboxyphenyl)p

iperidine

7 0.5 [4]

Analog 22

trans-4-(3-

Carboxyphenyl)-

3-

methylpiperidine

< 1 - [4]

INCB3344
Not specified 4-

arylpiperidine

10 (Mouse

Monocytes)

3.8 (Human

Monocytes)
[5]

RS-504393
Not specified 4-

arylpiperidine

89 (Human

Recombinant

CCR2b)

- [5]
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Experimental Workflow Diagram
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General Experimental Workflow

Experimental Protocols
Dopamine D2 Receptor: [³⁵S]GTPγS Binding Assay
This assay measures the activation of G-proteins coupled to the D2 receptor upon agonist

binding.

1. Membrane Preparation:
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Culture cells stably expressing the human Dopamine D2 receptor (e.g., CHO or HEK293

cells).

Harvest cells and homogenize in ice-cold buffer (50 mM Tris-HCl, pH 7.4).

Centrifuge the homogenate at 48,000 x g for 20 minutes at 4°C.

Resuspend the pellet in assay buffer (50 mM Tris-HCl, 2 mM MgCl₂, 100 mM NaCl, 1 mM

EDTA, pH 7.4) and store at -80°C.

2. Assay Procedure:

In a 96-well plate, add 25 µL of test compound dilutions.

Add 50 µL of membrane preparation (10-20 µg protein).

Add 25 µL of assay buffer containing GDP (10 µM final concentration).

Pre-incubate for 15 minutes at 30°C.

Initiate the reaction by adding 25 µL of [³⁵S]GTPγS (0.1 nM final concentration).

Incubate for 60 minutes at 30°C with gentle shaking.

Terminate the reaction by rapid filtration through GF/B filters using a cell harvester.

Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

Measure the radioactivity retained on the filters using a scintillation counter.

3. Data Analysis:

Non-specific binding is determined in the presence of a high concentration of unlabeled

GTPγS (10 µM).

Specific binding is calculated by subtracting non-specific binding from total binding.

Data are analyzed using non-linear regression to determine EC50 values for agonists or

IC50 values for antagonists.
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Mu-Opioid Receptor: CREB Phosphorylation Assay
This assay quantifies the phosphorylation of the transcription factor CREB, a downstream

event of µ-opioid receptor activation.

1. Cell Culture and Treatment:

Plate cells expressing the µ-opioid receptor (e.g., SH-SY5Y or HEK293 cells) in a 96-well

plate.

Starve the cells in a serum-free medium for 4-6 hours before the experiment.

Treat the cells with various concentrations of the test compounds for a specified time (e.g.,

15-30 minutes).

2. Cell Lysis and ELISA:

Aspirate the medium and lyse the cells with a lysis buffer containing protease and

phosphatase inhibitors.

Determine the total protein concentration of the cell lysates.

Use a commercial ELISA kit for phosphorylated CREB (pCREB).

Add equal amounts of protein from each sample to the wells of the pCREB antibody-coated

plate.

Follow the manufacturer's instructions for incubation with detection antibodies and substrate.

3. Data Analysis:

Measure the absorbance at the appropriate wavelength using a microplate reader.

Normalize the pCREB signal to the total protein concentration.

Plot the normalized pCREB levels against the compound concentration and fit the data to a

sigmoidal dose-response curve to determine the EC50.
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CCR2: Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following CCR2

activation.

1. Cell Preparation and Dye Loading:

Culture cells stably expressing human CCR2 (e.g., HEK293 or CHO cells).

Harvest the cells and resuspend them in an assay buffer (e.g., HBSS with 20 mM HEPES).

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium-6) by

incubating for 45-60 minutes at 37°C in the dark.

Wash the cells to remove excess dye and resuspend them in the assay buffer.

2. Assay Procedure:

Dispense the cell suspension into a 384-well black, clear-bottom plate.

Add various concentrations of the antagonist compounds to the wells and incubate for 15-30

minutes.

Measure the baseline fluorescence using a fluorescence plate reader (e.g., FLIPR or

FlexStation).

Add a pre-determined concentration of the CCR2 agonist (e.g., CCL2/MCP-1) to stimulate

the cells.

Immediately record the fluorescence intensity over time to measure the calcium flux.

3. Data Analysis:

The antagonist effect is measured as the inhibition of the agonist-induced calcium signal.

Calculate the percentage of inhibition for each antagonist concentration.

Determine the IC50 value by fitting the concentration-response data to a four-parameter

logistic equation.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1268173?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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